molecular formula C11H12F3N B13344569 (S)-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine

(S)-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine

Cat. No.: B13344569
M. Wt: 215.21 g/mol
InChI Key: PDFLPVINRCXTTN-QMMMGPOBSA-N
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Description

(S)-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,6-trifluoro-4-methylbenzaldehyde and (S)-pyrrolidine.

    Reaction Conditions: The key step involves the condensation of the aldehyde with the pyrrolidine under acidic or basic conditions, followed by reduction to form the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.

    Automated Purification: Using automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohols.

Scientific Research Applications

(S)-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals.

    Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.

    Biological Studies: Researchers use it to study the effects of trifluoromethyl-substituted compounds on biological systems.

    Industrial Applications: It finds use in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (S)-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2,3,6-Trifluorophenyl)pyrrolidine: Lacks the methyl group, which may affect its reactivity and applications.

    (S)-2-(4-Methylphenyl)pyrrolidine: Lacks the trifluoromethyl group, resulting in different chemical properties.

    (S)-2-(2,3,6-Trifluoro-4-methylphenyl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring, leading to different biological activities.

Uniqueness

The presence of both trifluoromethyl and methyl groups in (S)-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

(2S)-2-(2,3,6-trifluoro-4-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H12F3N/c1-6-5-7(12)9(11(14)10(6)13)8-3-2-4-15-8/h5,8,15H,2-4H2,1H3/t8-/m0/s1

InChI Key

PDFLPVINRCXTTN-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1F)F)[C@@H]2CCCN2)F

Canonical SMILES

CC1=CC(=C(C(=C1F)F)C2CCCN2)F

Origin of Product

United States

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